(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride
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Overview
Description
(1S,5R)-6,6-Dimethylbicyclo[310]hexan-3-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes a bicyclo[310]hexane ring system
Mechanism of Action
Mode of Action
The mode of action of (1S,5R)-6,6-Dimethylbicyclo[31It is known that the compound is a conformationally rigid analogue , which suggests that it may interact with its targets in a specific and selective manner .
Biochemical Pathways
The biochemical pathways affected by (1S,5R)-6,6-Dimethylbicyclo[31The compound’s rigid structure suggests that it may interact with specific biochemical pathways in a selective manner
Pharmacokinetics
The pharmacokinetics of (1S,5R)-6,6-Dimethylbicyclo[31The compound’s bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (1S,5R)-6,6-Dimethylbicyclo[31Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific mechanical or chemical properties.
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride: This compound has a similar bicyclic structure but differs in the position and configuration of the amine group.
(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride: Another similar compound with variations in the stereochemistry and position of the functional groups.
Uniqueness
(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride is unique due to its specific stereochemistry and the presence of dimethyl groups on the bicyclic ring system. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2)6-3-5(9)4-7(6)8;/h5-7H,3-4,9H2,1-2H3;1H/t5?,6-,7+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGLBBKKWWCYRZ-FXFNDYDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(C2)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CC(C2)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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